![molecular formula C14H17N3O2S B4626895 1-ethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626895.png)
1-ethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione
Overview
Description
1-ethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione represents a complex heterocyclic compound with potential for varied applications in chemistry and biology. This compound belongs to a broader class of substances known for their structural diversity and functionality, which contribute to their significant bioactivity and utility in material science.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multistep chemical reactions, starting from readily available precursors. For instance, the synthesis of thieno[2,3-d]pyrimidinedione derivatives can involve the initial formation of a mercaptouracil derivative, followed by thio-alkylation and cyclization processes (O'Rourke et al., 2018). These methods highlight the complexity and the versatility of synthetic approaches in accessing variously substituted pyrimidinedione derivatives.
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using crystallography, which reveals their conformations and stereochemistry. The crystal structure analysis of similar compounds, such as dihydro-1,3,5,5-tetramethyl-2-(1-phenylethylidene)-4,6(1H,5H)-pyrimidinedione, has shown significant interactions like C-H…O and π…π interactions within their crystal lattice (Takechi et al., 2010). These structural insights are crucial for understanding the physical and chemical properties of the compounds.
Chemical Reactions and Properties
The reactivity of such heterocyclic compounds often includes their participation in various chemical reactions, such as condensation with aldehydes or ketones, which can lead to a wide array of derivatives with different functional groups. For example, the condensation reactions involving 1,3-diethyl-2-thiobarbituric acid and different aldehydes have been employed to synthesize novel pyrimidinedione derivatives (Asiri & Khan, 2010).
Scientific Research Applications
Synthetic Approaches and Chemical Functionalization
Exploring the Functionalization of the Thieno[2,3-d]pyrimidinedione Core
A study by O'Rourke et al. (2018) outlines a novel approach for the synthesis of highly substituted 5-carboxamide-6-aryl analogues of thieno[2,3-d]pyrimidinedione. The process involves a scalable synthesis starting from a mercaptouracil derivative, followed by late-stage functionalization. This method opens new avenues for creating libraries of analogues with significant bioavailability, hinting at the versatility of pyrimidinedione derivatives in medicinal chemistry and drug design (O'Rourke et al., 2018).
Ionic Liquid Mediated Synthesis Of Novel Chromone-Pyrimidine Coupled Derivatives
Research by Nikalje et al. (2017) presents the synthesis of novel chromone-pyrimidine coupled derivatives using an eco-friendly ionic liquid catalyst. This method highlights the compound's role in synthesizing molecules with a variety of biological activities, including antimicrobial and anticancer properties. Such derivatives showcase the potential for the development of new therapeutic agents (Nikalje et al., 2017).
Biological Applications and Studies
Synthesis and Antimicrobial Activity
A study by Tiwari et al. (2018) on the synthesis of novel chromone-pyrimidine derivatives reports significant in vitro antimicrobial activity. These findings suggest that modifications to the pyrimidine core can lead to compounds with potential applications in treating microbial infections, demonstrating the biological relevance of such molecules (Tiwari et al., 2018).
Fluorescence Properties for Bioimaging
Al-Masoudi et al. (2015) synthesized fluorescent active monastrol analogs, showcasing the utility of pyrimidine derivatives in developing fluorescent probes for bioimaging. This research highlights the potential for using such compounds in molecular imaging, aiding in the study of cellular processes and diagnostics (Al-Masoudi et al., 2015).
properties
IUPAC Name |
(5E)-1-ethyl-2-sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-5-17-13(19)11(12(18)15-14(17)20)7-10-6-8(2)16(4)9(10)3/h6-7H,5H2,1-4H3,(H,15,18,20)/b11-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMWKRROQITESL-YRNVUSSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N(C(=C2)C)C)C)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N(C(=C2)C)C)C)/C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-ethyl-2-sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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